1-(1-Chloroethyl)-4-(trifluoromethoxy)benzene
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Overview
Description
1-(1-Chloroethyl)-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a chloroethyl group and a trifluoromethoxy group attached to a benzene ring
Scientific Research Applications
1-(1-Chloroethyl)-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-(trifluoromethoxy)benzene with chloroethyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Chloroethyl)-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloroethyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce alcohols or ketones.
- Reduction reactions result in the formation of ethyl derivatives.
Mechanism of Action
The mechanism of action of 1-(1-Chloroethyl)-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the trifluoromethoxy group can influence the compound’s electronic properties and interactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene
- 1-(1-Chloroethyl)-2-(trifluoromethoxy)benzene
- 1-(1-Chloroethyl)-4-(trifluoromethyl)benzene
Comparison: 1-(1-Chloroethyl)-4-(trifluoromethoxy)benzene is unique due to the specific positioning of the trifluoromethoxy group on the benzene ring, which can significantly influence its reactivity and interactions compared to its isomers and analogs. The presence of the trifluoromethoxy group also imparts distinct electronic and steric effects, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(1-chloroethyl)-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c1-6(10)7-2-4-8(5-3-7)14-9(11,12)13/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKOVXXCOSGLCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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